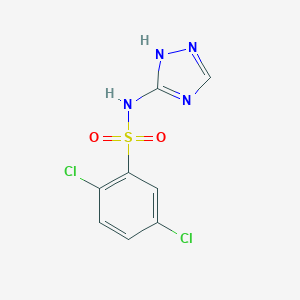![molecular formula C19H23NO5S B224606 2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224606.png)
2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid, also known as BDM30393, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of sulfonylurea derivatives and has been found to exhibit promising biological activities.
Mécanisme D'action
The exact mechanism of action of 2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid is not fully understood. However, it has been proposed that the compound exerts its biological effects by modulating various signaling pathways. 2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the synthesis of inflammatory mediators. In addition, 2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid has been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose homeostasis and lipid metabolism.
Effets Biochimiques Et Physiologiques
2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, 2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. In addition, it has been found to be relatively stable and can be stored for extended periods of time. However, 2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid has some limitations as well. It is highly insoluble in water, which can make it difficult to administer to animals. In addition, the compound has poor bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of 2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid. One area of research is the development of more effective formulations of the compound that can improve its solubility and bioavailability. Another direction is the investigation of the compound's potential as a therapeutic agent for other diseases, such as Alzheimer's disease and cardiovascular disease. In addition, further studies are needed to elucidate the exact mechanism of action of 2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid and to identify potential molecular targets for the compound.
Méthodes De Synthèse
The synthesis of 2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid involves a multistep process that begins with the reaction of 2-amino benzoic acid with butyl chloroformate to form the corresponding N-butyl carbamate. This intermediate is then reacted with 2-butoxy-4,5-dimethylphenylsulfonyl chloride to yield 2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid. The purity of the compound can be improved through recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid has been extensively studied for its potential application in the treatment of various diseases. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-diabetic activities. In addition, 2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid has been shown to possess neuroprotective and cardioprotective properties.
Propriétés
Nom du produit |
2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid |
|---|---|
Formule moléculaire |
C19H23NO5S |
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
2-[(2-butoxy-4,5-dimethylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C19H23NO5S/c1-4-5-10-25-17-11-13(2)14(3)12-18(17)26(23,24)20-16-9-7-6-8-15(16)19(21)22/h6-9,11-12,20H,4-5,10H2,1-3H3,(H,21,22) |
Clé InChI |
DPYLZAIDYYMITB-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NC2=CC=CC=C2C(=O)O |
SMILES canonique |
CCCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NC2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine](/img/structure/B224538.png)





![2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B224608.png)


![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B224638.png)
![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B224642.png)


